molecular formula C15H10FNO3 B2805768 2-[(2-Fluorophenyl)methoxy]isoindole-1,3-dione CAS No. 55418-28-5

2-[(2-Fluorophenyl)methoxy]isoindole-1,3-dione

Cat. No. B2805768
CAS RN: 55418-28-5
M. Wt: 271.247
InChI Key: YMQYWCYSGSJTHC-UHFFFAOYSA-N
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Description

“2-[(2-Fluorophenyl)methoxy]isoindole-1,3-dione” is a derivative of isoindole-1,3-dione . Isoindole-1,3-dione derivatives, commonly known as phthalimides, represent an important class of biological and pharmaceutical compounds, including indole alkaloids . They are usually synthesized by the condensation of a phthalic anhydride with primary amines .


Synthesis Analysis

The synthesis of fused multifunctionalized isoindole-1,3-diones involves a hexadehydro-Diels–Alder domino reaction of various substituted tetraynes and imidazole derivatives . The overall transformation involved the formation of three new C–C bonds and two new C aryl –O bonds via intramolecular cyclization and intermolecular coupling oxidation reactions .


Molecular Structure Analysis

The molecular structure of “2-[(2-Fluorophenyl)methoxy]isoindole-1,3-dione” consists of a benzopyrrole ring fused with pyrrole . The fully reduced member of the isoindole family is termed isoindoline . Formal oxidation to the 10π-system leads to isoindole .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of isoindole-1,3-dione derivatives include the formation of two C–C bonds via consecutive activation of four C–H bonds in the reaction of maleimides/maleic anhydride with styrenes . Other reactions include the cobalt-catalyzed carbonylation of C (sp2)–H bonds with azodicarboxylate as the carbonyl source .

Scientific Research Applications

Synthesis and Modification

  • Regioselective Condensation and Anti-inflammatory Activity

    2-[(2-Fluorophenyl)methoxy]isoindole-1,3-dione and similar compounds can be synthesized through regioselective condensation. This process has demonstrated the potential for producing anti-inflammatory agents. Notably, microwave conditions enhance yields of the desired products. The anti-inflammatory activity of these derivatives has been confirmed in the rat adjuvant model, marking the first demonstration of the anti-inflammatory potential of phthalimide derivatives (Abdou, Khidre, & Barghash, 2012).

  • Potential Antipsychotic Properties and Serotonin Receptor Affinity

    Derivatives of 2-[(2-Fluorophenyl)methoxy]isoindole-1,3-dione show promise as antipsychotics. They exhibit notable affinity for serotonin receptors and inhibit phosphodiesterase 10A, a property that can be leveraged in antipsychotic drug development (Czopek et al., 2020).

  • Efficient Synthesis via Microwave-Assisted Reactions

    The compound and its derivatives can be efficiently synthesized using conventional and microwave-assisted methods. This approach enhances the speed and yield of the synthesis process (Sena et al., 2007).

Biological Applications

  • Anticancer Activity

    Some isoindole-1,3-dione derivatives exhibit significant anticancer activity. The efficacy of these compounds as anticancer agents varies depending on their substituents, making them potential candidates for chemotherapy (Tan et al., 2020).

  • Xanthine Oxidase Inhibitor Properties

    These derivatives have been evaluated as inhibitors of xanthine oxidase, a key enzyme in human metabolism. Their inhibitory activities provide insights into the development of new therapeutic agents (Gunduğdu et al., 2020).

Future Directions

The future directions for “2-[(2-Fluorophenyl)methoxy]isoindole-1,3-dione” and similar compounds could involve further studies to investigate their impact on the survival of blood cancer cells, particularly against Raji cells . Additionally, the development of a selective, high-yield reaction to convert isoindole-1,3-dione into fused highly substituted isoindole-1,3-dione derivatives remains a challenge , indicating a potential area for future research.

properties

IUPAC Name

2-[(2-fluorophenyl)methoxy]isoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10FNO3/c16-13-8-4-1-5-10(13)9-20-17-14(18)11-6-2-3-7-12(11)15(17)19/h1-8H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMQYWCYSGSJTHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CON2C(=O)C3=CC=CC=C3C2=O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10FNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((2-Fluorobenzyl)oxy)isoindoline-1,3-dione

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